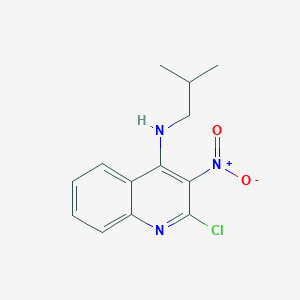

2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Description

2-Chloro-N-isobutyl-3-nitroquinolin-4-amine is a nitro-substituted quinoline derivative with a chloro group at the 2-position and an isobutyl amine substituent at the 4-position. Its synthesis involves three key steps:

Nitration: 2,4-Dihydroxyquinoline is nitrated with concentrated HNO₃ at 70°C to yield mononitrated Compound 1 (85% yield).

Chlorination: Compound 1 undergoes chlorination with POCl₃, forming a dichloro intermediate.

Amination: Reaction with isobutyl amine in ethanol/K₂CO₃ yields the final product (40% yield over two steps) .

This compound is a precursor to 2-chloro-N⁴-isobutylquinoline-3,4-diamine (87% yield via Bechamp reduction) and imidazo[4,5-c]quinoline derivatives (65% yield with triethyl orthoformate) .

Propriétés

IUPAC Name |

2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-8(2)7-15-11-9-5-3-4-6-10(9)16-13(14)12(11)17(18)19/h3-6,8H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWFDUDOJMSGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448955 | |

| Record name | 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133860-75-0 | |

| Record name | 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133860-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of 2-chloroquinoline followed by amination and subsequent alkylation with 2-methylpropylamine. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-isobutyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline compounds.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-chloro-N-isobutyl-3-nitroquinolin-4-amine serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows for further modifications that can enhance biological activity or develop new therapeutic agents. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for research applications.

Biology

The biological activity of this compound has been extensively studied, particularly regarding its potential as an antimicrobial and anticancer agent. Research indicates that it exhibits significant anticancer properties by inhibiting the proliferation of specific cancer cell lines. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells .

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit certain cancer cell lines effectively. For instance, one study reported its efficacy against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

Medicine

The compound has also been explored for its therapeutic properties in treating various diseases. It shows promise as an anti-inflammatory agent and has been investigated for its effects on immune response modulation. Notably, it serves as an intermediate in the synthesis of imiquimod, a well-known immune response modifier used in treating skin conditions like actinic keratosis .

Table: Summary of Applications

| Field | Application | Remarks |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile for further modifications |

| Biology | Anticancer activity | Inhibits proliferation of cancer cell lines |

| Medicine | Therapeutic properties | Intermediate for imiquimod synthesis |

| Industrial | Development of dyes and pigments | Potential use in chemical products |

Mécanisme D'action

The mechanism of action of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Quinoline Derivatives

N-Isobutyl-3-nitroquinolin-4-amine

- Structure : Lacks the 2-chloro substituent present in the target compound.

- This may affect binding affinity in biological systems or catalytic interactions .

7-Chloro-N-cyclopentylquinolin-4-amine

- Structure : Features a cyclopentyl group (instead of isobutyl) at the 4-position and a chloro substituent at the 7-position.

- Impact : The bulky cyclopentyl group may enhance steric hindrance compared to isobutyl, influencing solubility and molecular packing in crystallographic studies. The 7-chloro position could direct regioselectivity in further functionalization .

Core Structure Variations: Quinoline vs. Quinazoline

7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

- Structure : Quinazoline core (two nitrogen atoms) with nitro, chloro, and fluorophenyl substituents.

- The fluorophenyl group introduces lipophilicity, improving membrane permeability .

Isoquinoline Derivatives

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- Structure: Isoquinoline core with pyrazole and nitro-pyridine substituents.

- The pyrazole group may confer metal-coordination capabilities, useful in catalysis or supramolecular chemistry .

Intermediate Comparison

2-Chloro-N⁴-isobutylquinoline-3,4-diamine

- Structure : Reduced nitro group to amine, retaining the 2-chloro and isobutyl substituents.

- Impact: The amine group increases nucleophilicity, enabling participation in cyclization reactions (e.g., imidazo-quinoline formation). This intermediate highlights the role of nitro reduction in modulating reactivity .

Data Tables

Table 2: Functional Group Impact

Activité Biologique

2-Chloro-N-isobutyl-3-nitroquinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article provides an in-depth examination of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline ring system with the following substituents:

- Chloro group at position 2

- Isobutyl group at position N

- Nitro group at position 3

The molecular formula is with a molecular weight of 279.72 g/mol. The compound has a melting point of approximately 85-88 °C and exhibits properties that classify it as harmful if ingested and capable of causing skin irritation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Nitration of 2-chloroquinoline derivatives.

- Alkylation with isobutylamine under controlled conditions.

This process requires specific reagents and reaction conditions to ensure high yields and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. The compound's mechanism may involve:

- Interference with cellular signaling pathways.

- Direct cytotoxic effects on tumor cells.

In vitro studies have shown that it can inhibit the proliferation of specific cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties. Similar nitro-substituted quinolines have demonstrated efficacy against bacterial infections, indicating that this compound may also possess such activity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- The nitro group is crucial for its reactivity, allowing it to participate in redox reactions.

- The compound may bind to enzymes or receptors involved in cancer cell proliferation and survival pathways, inhibiting their activity.

Further studies are needed to elucidate the precise mechanisms and biological pathways affected by this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals important insights:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Nitroquinoline | Nitro group at position 3 | Lacks halogen substitution |

| 2-Chloroquinoline | Chloro group at position 2 | No alkyl substitution |

| N-Isobutyl-3-nitroquinolin | Isobutyl group without chlorine | Lacks halogen atom |

These comparisons highlight the distinct combination of functional groups in this compound, which may contribute to its unique biological activities and chemical reactivity .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of similar compounds in various biological contexts:

- Anticancer Studies : A study found that certain quinoline derivatives exhibited nanomolar IC50 values against vascular endothelial growth factor receptor (VEGFR)-2, indicating potential applications in cancer therapy .

- Antimicrobial Research : Investigations into compounds like imiquimod have shown their ability to activate immune responses against pathogens, suggesting that derivatives like this compound could similarly enhance immune function against infections .

Q & A

Q. What synthetic routes are optimal for preparing 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, and what critical parameters influence yield?

- Methodological Answer : A two-step approach is recommended: (i) Nitration of 2-chloroquinolin-4-amine at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. (ii) Subsequent alkylation with isobutyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours. Key parameters include stoichiometric control of the nitrating agent (1.2 equivalents HNO₃) and inert atmosphere conditions to prevent oxidation byproducts. Purification via column chromatography (silica gel, hexane/EtOAc 4:1) achieves >85% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., distinguishing isobutyl CH₂ groups at δ 1.8–2.1 ppm).

- UV-Vis : Confirm π→π* transitions of the nitroquinoline core (λmax ~320 nm in MeOH).

- Mass Spectrometry : High-resolution ESI-MS (positive mode) verifies molecular ion [M+H]+ at m/z 294.0645 (calculated for C₁₃H₁₄ClN₃O₂).

- Elemental Analysis : Validate Cl and N content (±0.3% deviation) .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solubility : Use DMSO as a stock solvent (50 mM), diluted in PBS (pH 7.4) with <1% DMSO to avoid cytotoxicity.

- Stability : Store lyophilized powder at -20°C under argon. For aqueous solutions, avoid prolonged exposure to light (nitro group photodegradation) and pH >8 (hydrolysis risk) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved when impurities are suspected?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximity of protons (e.g., nitro group’s meta-effect on quinoline protons).

- X-ray Crystallography : Resolve structural ambiguities by analyzing crystal packing and intermolecular interactions (e.g., C-H⋯π stacking in nitro-substituted quinolines, as observed in related compounds) .

- LC-MS Purity Check : Detect trace impurities (e.g., dechlorinated byproducts) using a C18 column (gradient: 10–90% ACN in 0.1% formic acid) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- *DFT Calculations (B3LYP/6-31G)**: Calculate electrostatic potential maps to identify electrophilic sites (e.g., C-2 chloro group’s susceptibility to substitution).

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.

- Hammett Analysis : Correlate substituent effects (nitro group’s meta-directing influence) with experimental kinetic data .

Q. How to design structure-activity relationship (SAR) studies targeting the nitro group’s role in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the nitro group with cyano, methoxy, or amine moieties to assess electronic effects.

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition) using fluorescence polarization (FP) or SPR.

- Data Interpretation : Use multivariate regression to link nitro group’s electron-withdrawing effect (Hammett σₚ ~0.78) with IC₅₀ trends .

Q. What experimental controls are critical when observing contradictory cytotoxicity results across cell lines?

- Methodological Answer :

- Mitochondrial Toxicity Assay : Rule out nonspecific effects via JC-1 staining (ΔΨm disruption).

- Redox Profiling : Measure ROS levels (DCFDA assay) to assess nitro group-mediated oxidative stress.

- Metabolic Stability : Compare half-life in hepatocyte microsomes (e.g., human vs. murine) to explain species-specific discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.